(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

描述

Introduction and Chemical Identity

Molecular Structure and Nomenclature

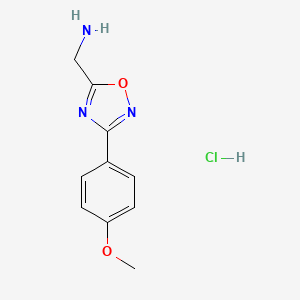

The compound features a 1,2,4-oxadiazole core substituted at the 3-position with a 4-methoxyphenyl group and at the 5-position with a methanamine side chain, which is protonated as a hydrochloride salt. Its IUPAC name is (3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride, reflecting the substituents' positions and functional groups.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂ClN₃O₂ |

| Molecular Weight | 241.67 g/mol |

| SMILES Notation | COC1=CC=C(C2=NOC(CN)=N2)C=C1.Cl |

| InChI Key | JVBQRFHENBQLDG-UHFFFAOYSA-N |

The 1,2,4-oxadiazole ring (C₂N₂O) provides rigidity and electronic diversity, while the 4-methoxyphenyl group introduces aromaticity and hydrogen-bonding capacity. The methanamine hydrochloride moiety enhances solubility in polar solvents, critical for biological applications.

Physicochemical Properties and Characterization

The hydrochloride salt form confers stability and improved crystallinity compared to the free base. Key properties include:

Table 2: Physicochemical Properties

Spectroscopic characterization includes:

Historical Context in Heterocyclic Chemistry

1,2,4-Oxadiazoles were first synthesized in 1884 by Tiemann and Krüger via cyclization of amidoximes. Their utility expanded in the 20th century with the discovery of oxolamine (a cough suppressant), highlighting their pharmacological relevance. The methoxyphenyl-substituted variant emerged in the early 2000s as a scaffold for kinase inhibitors and antimicrobial agents, leveraging its electronic tunability.

Significance in Oxadiazole Research

This compound exemplifies the bioisosteric potential of 1,2,4-oxadiazoles, serving as:

- A hydrogen-bond acceptor via the oxadiazole N–O–N motif.

- A rigid planar core for π-stacking with protein aromatic residues.

- A protonatable amine for salt formation, enhancing bioavailability.

Table 3: Comparative Analysis with Analogues

The 4-methoxy group fine-tunes electron density, improving binding to hydrophobic enzyme pockets, as demonstrated in SARS-CoV-2 PLpro inhibitor studies.

属性

IUPAC Name |

[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2.ClH/c1-14-8-4-2-7(3-5-8)10-12-9(6-11)15-13-10;/h2-5H,6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQYJDASZMUIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The substituent on the phenyl ring significantly impacts physicochemical properties and biological activity. Key analogs include:

Halogen-Substituted Derivatives

- This derivative has a higher molecular weight compared to the methoxy analog, which may reduce solubility .

[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (CAS 1013430-70-0):

Alkyl-Substituted Derivatives

[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (CAS 890324-74-0):

[3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl]methanamine (5a) :

Extended Linker Derivatives

- However, the increased chain length may also elevate metabolic vulnerability .

准备方法

Formation of the 1,2,4-Oxadiazole Core

A well-documented approach involves the reaction of N′-hydroxy-4-methoxybenzene-1-carboximidamide with an activated carboxylic acid derivative to form the oxadiazole ring system.

Method A (Based on US Patent 12180172):

- Starting Materials: [5-methyl-2-(propan-2-yl)phenoxy]acetic acid and N′-hydroxy-4-methoxybenzene-1-carboximidamide.

- Activation: The carboxylic acid is activated using carbonyldiimidazole (CDI) in acetonitrile.

- Procedure:

- Dissolve 1 mmol of the acid in 40 mL acetonitrile.

- Add 1.1 mmol of CDI and stir at room temperature for about 40 minutes.

- Add 1 mmol of N′-hydroxy-4-methoxybenzene-1-carboximidamide.

- Reflux the mixture for at least 4 hours.

- Isolation: The precipitate formed is filtered, washed with cold acetonitrile, dried, and recrystallized from acetonitrile.

- Yield: Approximately 87% for the oxadiazole intermediate (the methanol derivative).

This method efficiently constructs the 1,2,4-oxadiazole ring bearing the 4-methoxyphenyl substituent.

Introduction of the Methanamine Group and Hydrochloride Salt Formation

The methanamine group at the 5-position can be introduced via reduction or substitution reactions on suitable precursors, followed by conversion to the hydrochloride salt for stability.

Hydrochloride Salt Formation (Based on ChemicalBook and related patent literature):

- Dissolve the free amine compound (e.g., 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine or the corresponding methanamine) in 4N hydrogen chloride in 1,4-dioxane.

- Stir the solution at room temperature for 1 hour.

- Concentrate the reaction mixture to obtain the hydrochloride salt as a solid.

- Reported yields for hydrochloride salt formation are quantitative (~100%).

This step ensures isolation of the compound as a stable hydrochloride salt, facilitating handling and further applications.

Alternative Synthetic Routes and Functionalization

Other literature describes the synthesis of related 1,2,4-oxadiazole derivatives through:

- Cyclization of amidoximes with esters or acid derivatives under basic or acidic conditions.

- Use of refluxing acetonitrile solutions for substitution reactions to modify the oxadiazole substituents.

- Microwave-assisted synthesis and metal-catalyzed cyclizations to improve yields and reduce reaction times.

However, these methods are generally adapted for analogs and may require optimization for the specific methanamine hydrochloride target.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Time/Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Activation of acid | [5-methyl-2-(propan-2-yl)phenoxy]acetic acid + CDI in MeCN | Stir 40 min, RT | - | Formation of activated intermediate |

| Cyclization with amidoxime | Add N′-hydroxy-4-methoxybenzene-1-carboximidamide, reflux | Reflux 4 h | ~87 | Formation of 1,2,4-oxadiazol-5-yl methanol |

| Precipitate isolation | Filtration, washing with cold acetonitrile | - | - | Purification by recrystallization |

| Hydrochloride salt formation | Treatment with 4N HCl in 1,4-dioxane, RT | Stir 1 h, RT | ~100 | Conversion to hydrochloride salt |

Research Findings and Optimization Notes

- The molar ratio of acid to amidoxime is critical, typically maintained at 1:1 for optimal yield.

- CDI activation is preferred for its efficiency in forming reactive intermediates conducive to cyclization.

- Refluxing duration (minimum 4 hours) ensures complete reaction and high purity.

- Washing and recrystallization steps are essential to remove impurities and obtain crystalline material.

- The hydrochloride salt formation is straightforward and quantitative, enhancing compound stability.

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for (3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves cyclization of a precursor nitrile with hydroxylamine, followed by functional group modifications. For example, analogous oxadiazole derivatives are synthesized via:

- Step 1 : Formation of the oxadiazole ring by reacting a nitrile intermediate with hydroxylamine under reflux (60–80°C) in ethanol/water .

- Step 2 : Amine functionalization via reductive amination or nucleophilic substitution, with HCl used to form the hydrochloride salt .

- Optimization : Adjust reaction time (12–24 hrs), use catalysts like DCC for coupling, and monitor purity via TLC/NMR .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Techniques :

- NMR Spectroscopy : Assign peaks for the oxadiazole ring (δ 8.5–9.0 ppm for protons adjacent to N/O) and methoxyphenyl group (δ 3.8 ppm for OCH₃) .

- HPLC-MS : Quantify purity (>95%) and confirm molecular weight ([M+H]⁺ expected at m/z 252.08) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (if single crystals are obtainable) .

Q. What biological activities are associated with the methoxyphenyl-oxadiazole scaffold?

- Key Activities :

- Antimicrobial : Oxadiazoles inhibit bacterial enzymes (e.g., DHFR) via π-stacking interactions .

- Anti-inflammatory : Methoxyphenyl enhances lipophilicity, improving membrane penetration and COX-2 inhibition .

- Neuroprotective : Amine hydrochloride salts show improved solubility for CNS-targeted studies .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the oxadiazole ring) affect pharmacological efficacy?

- SAR Insights :

- Methoxyphenyl vs. Fluorophenyl : Methoxy groups increase lipophilicity (LogP +0.5) but reduce metabolic stability compared to electron-withdrawing groups like fluorine .

- Amine Position : Primary amines (as in the target compound) show higher receptor affinity than methylated analogs due to hydrogen-bonding potential .

- Comparative Data : Replace the methoxyphenyl with cyclopropyl ( ) to study steric effects on target binding .

Q. How can computational models predict target interactions and optimize lead compounds?

- Approaches :

- Molecular Docking : Use Schrödinger Suite or AutoDock to simulate binding to targets like 5-HT₃ receptors (PDB ID: 6NP0). Focus on oxadiazole’s interaction with aromatic residues (e.g., Tyr234) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives .

- QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme assays .

Q. How should researchers resolve contradictions in reported biological activity data?

- Strategies :

- Standardize Assays : Compare IC₅₀ values under consistent conditions (e.g., pH 7.4, 37°C) to minimize variability .

- Control for Salt Effects : Test freebase vs. hydrochloride forms, as counterions can alter solubility and bioavailability .

- Validate Targets : Use CRISPR knockouts or selective inhibitors to confirm mechanism specificity .

Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling?

- Models :

- Rodent Studies : Measure oral bioavailability (F%) and brain penetration in Sprague-Dawley rats (dose: 10 mg/kg) .

- Toxicokinetics : Monitor hepatic enzymes (ALT/AST) and renal clearance post-administration to assess safety .

- Metabolite ID : Use LC-HRMS to detect N-oxidized or glucuronidated metabolites in plasma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。